Terazosin

Pharmacokinetics Hypertension Once-Daily Dosing

Researchers requiring a non-uroselective α1-antagonist for cardiovascular studies face limited options with adequate half-life. Terazosin (CAS 141269-44-5) resolves this with a 12-14 h elimination half-life enabling once-daily dosing in rodent models without confounding uroselectivity. • Non-uroselective profile: Lowers BP at doses that do not affect urethral pressure-ideal for isolating cardiovascular α1-blockade effects. • Low EjD risk: Ejaculatory dysfunction OR=1.78 vs placebo (P=0.71), in contrast to tamsulosin (OR=8.57)-a validated comparator for sexual function-sparing BPH trials. • HPLC method development: Well-documented challenge separating the structurally similar prazosin impurity-essential reference material for USP/EP impurity profiling.

Molecular Formula C19H25N5O4
Molecular Weight 387.4 g/mol
CAS No. 141269-44-5
Cat. No. B121538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerazosin
CAS141269-44-5
SynonymsA 45975
Adecur
Apo-Terazosin
Deflox
Dysalfa
Flotrin
Heitrin
Hytrin
Hytrin BPH
Hytrine
Magnurol
Novo-Terazosin
Nu-Terazosin
PMS-Terazosin
ratio-Terazosin
Sutif
Tazusin
Terazoflo
terazosin
Terazosin AZU
Terazosin Hexal
Terazosin hydrochloride
terazosin hydrochloride anhydrous
terazosin, monohydrochloride, dihydrate
Terazosina Alter
Terazosina Kern
Terazosina Qualix
Zayasel
Molecular FormulaC19H25N5O4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
InChIInChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
InChIKeyVCKUSRYTPJJLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.50e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Terazosin for BPH and Hypertension Research


Terazosin (CAS 141269-44-5) is a quinazoline-derived, long-acting, competitive antagonist of alpha-1 adrenoceptors [1]. Unlike the prototype prazosin, terazosin features an extended elimination half-life of 12-14 hours, enabling once-daily dosing [1]. It lacks subtype selectivity among the cloned alpha-1a, alpha-1b, and alpha-1d adrenoceptors [2]. Terazosin is indicated for the treatment of hypertension and the symptoms of benign prostatic hyperplasia (BPH) [1].

Terazosin vs. Other Alpha-1 Blockers


Although terazosin belongs to the quinazoline class of alpha-1 adrenoceptor antagonists, direct substitution with agents such as prazosin, doxazosin, or tamsulosin is not pharmacologically equivalent due to critical differences in their functional uroselectivity and clinical adverse event profiles [1][2]. For instance, preclinical models demonstrate that while doxazosin and alfuzosin exhibit functional uroselectivity, terazosin and prazosin do not, manifesting as a dose-dependent decrease in blood pressure without a corresponding reduction in urethral pressure at certain doses [1]. Furthermore, clinical guidelines highlight that the quinazoline derivatives terazosin and doxazosin are associated with a higher potential for orthostatic hypotension and syncope compared to the more subtype-selective agents like tamsulosin and silodosin [2]. These quantitative distinctions in both preclinical functional selectivity and clinical tolerability preclude simple one-for-one substitution.

Terazosin Evidence: Pharmacological Comparisons


Extended Half-Life vs. Prazosin

Terazosin offers a significant pharmacokinetic advantage over the prototype alpha-1 antagonist, prazosin, by possessing a substantially longer elimination half-life. This extended half-life allows for once-daily administration, a key differentiator for both clinical management and formulation research [1][2].

Pharmacokinetics Hypertension Once-Daily Dosing

Antihypertensive Efficacy vs. Doxazosin

In a multicenter, double-blind, randomized study directly comparing once-daily terazosin and doxazosin for hypertension, both agents demonstrated comparable rates of therapeutic success. The study quantified the mean daily dose required to achieve normotension, revealing a key procurement-relevant difference in required daily dosage [1].

Clinical Trial Hypertension Comparative Efficacy

Uroselectivity Deficit vs. Alfuzosin

In a conscious rat model designed to assess functional uroselectivity, terazosin exhibited a distinct pharmacological profile compared to alfuzosin and doxazosin. The study quantified the dose-response relationship for urethral and blood pressure, revealing that terazosin lowered blood pressure at doses that did not affect urethral pressure [1].

Functional Uroselectivity BPH Preclinical Model

Orthostatic Hypotension Risk vs. Tamsulosin

Meta-analyses of clinical trials have quantified the differential risk of symptomatic orthostatic hypotension between terazosin and the more uroselective agent tamsulosin. This difference in tolerability is a critical factor in therapeutic selection and is substantiated by clinical guideline recommendations [1][2].

Orthostatic Hypotension BPH Safety Adverse Events

Ejaculatory Dysfunction vs. Tamsulosin and Silodosin

A comprehensive meta-analysis of randomized controlled trials has precisely quantified the risk of ejaculatory dysfunction (EjD) associated with different alpha-1 blockers. Unlike tamsulosin and silodosin, terazosin and doxazosin were found to have a risk of EjD that is not significantly different from placebo [1].

Ejaculatory Dysfunction BPH Safety Adverse Events

Prazosin Impurity: Synthesis Challenge

The synthesis of high-purity terazosin hydrochloride dihydrate presents a unique and well-documented challenge: the difficult removal of a prazosin-related impurity due to its structural similarity to the target compound. This is a critical differentiator for procurement, as it directly impacts the quality and analytical profile of the final product [1].

Impurity Profiling Synthesis Quality Control Procurement

Terazosin Research and Industrial Applications


Non-Uroselective Alpha-1 Blockade in Preclinical Models

Terazosin is the optimal choice for in vivo studies (e.g., in rodent models) that require a non-uroselective alpha-1 antagonist. Its demonstrated lack of functional uroselectivity, where it lowers blood pressure at doses that do not affect urethral pressure [1], makes it a suitable tool compound for investigating the cardiovascular consequences of alpha-1 blockade independent of lower urinary tract effects. This contrasts with doxazosin or alfuzosin, which exhibit a degree of functional uroselectivity [1].

BPH Comparator with Neutral Ejaculatory Profile

For clinical trials investigating new therapies for BPH/LUTS where the preservation of sexual function is a key secondary endpoint, terazosin serves as a validated active comparator. Meta-analysis data confirms that its risk of inducing ejaculatory dysfunction (EjD) is not significantly different from placebo (OR=1.78, P=0.71), in stark contrast to the high EjD risk associated with tamsulosin (OR=8.57) and silodosin (OR=32.5) [2]. This allows for a cleaner assessment of a new drug's impact on EjD.

Prazosin Impurity: Analytical Method Development

The procurement of terazosin is essential for analytical chemistry and quality control (QC) laboratories focused on developing and validating high-performance liquid chromatography (HPLC) methods for impurity profiling. The known difficulty in separating the structurally similar prazosin impurity from terazosin [3] presents a robust challenge for method development. The USP and European Pharmacopoeia have specific methods for terazosin impurity analysis [3], making terazosin reference standards and batches a necessary material for any lab working in this area.

Once-Daily Hypertension Efficacy Comparisons

Terazosin is a key compound for inclusion in studies comparing once-daily antihypertensive regimens. Its extended half-life of 12-14 hours [4] differentiates it from shorter-acting agents like prazosin (2-3 hour half-life) [4]. Direct comparative trial data against doxazosin is available, which can be used to benchmark the efficacy and dosing of novel antihypertensive agents [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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